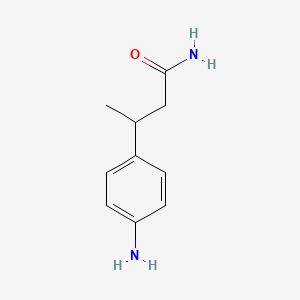

3-(4-Aminophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSLSAHYZXDIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways to 3 4 Aminophenyl Butanamide and Its Analogues

Established Synthetic Routes for Butanamide Formation

The construction of the butanamide functional group is a critical step in the synthesis of 3-(4-aminophenyl)butanamide. This can be achieved through several well-established organic transformations, primarily involving the formation of an amide bond from a carboxylic acid precursor or the conversion of a nitrile.

Amidation Reactions from Carboxylic Acids and Amines

A direct and common method for forming the butanamide is through the amidation of a corresponding carboxylic acid, such as 3-(4-nitrophenyl)butanoic acid. This reaction involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine, typically ammonia (B1221849) or an ammonia equivalent, to form the amide bond.

A general approach involves the use of coupling reagents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed in the presence of a base like triethylamine. The carboxylic acid is activated by the coupling reagent, and subsequent addition of an amine leads to the formation of the amide.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to yield the desired amide. This method, often referred to as the Schotten-Baumann reaction, is highly efficient and proceeds readily at room temperature in the presence of a base to neutralize the HCl byproduct.

A one-pot procedure for amidation has also been developed using phosphonitrilic chloride trimer (PNT) as an activating agent. In this method, the carboxylic acid is treated with PNT and a base such as N-methyl morpholine (B109124) (NMM) in a solvent like dichloromethane, followed by the addition of the amine to afford the corresponding amide in excellent yields.

| Reagent/Method | Description | Key Features |

| DCC/EDC Coupling | Utilizes carbodiimides to activate the carboxylic acid for amidation. | Mild reaction conditions, suitable for sensitive substrates. |

| Acyl Chloride Formation | Converts the carboxylic acid to a highly reactive acyl chloride using reagents like SOCl₂. | High reactivity, often leads to high yields. |

| Phosphonitrilic Chloride (PNT) | Activates the carboxylic acid in a one-pot procedure for amidation. | Efficient and mild conditions. |

Nitrile Hydrolysis and Reduction Approaches

An alternative pathway to the butanamide structure involves the use of a nitrile precursor, such as 3-(4-nitrophenyl)butanenitrile. This intermediate can be subjected to hydrolysis or reduction to yield the amide.

Partial hydrolysis of the nitrile group can afford the corresponding amide. This transformation can be achieved under either acidic or basic conditions, although careful control of reaction parameters is necessary to prevent complete hydrolysis to the carboxylic acid.

Strategies for Introducing the 4-Aminophenyl Moiety

A key structural feature of the target molecule is the 4-aminophenyl group. The introduction of this functionality is typically accomplished by first incorporating a nitro-substituted phenyl ring, which is then reduced to the desired amino group in a later synthetic step.

Reduction of Nitro-Substituted Precursors

The most common and effective method for introducing the 4-aminophenyl group is through the reduction of a 4-nitrophenyl precursor, such as 3-(4-nitrophenyl)butanamide or 3-(4-nitrophenyl)butanoic acid. The nitro group is readily reduced to an amino group using various catalytic hydrogenation methods.

A widely used catalyst for this transformation is palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is highly efficient and generally provides clean conversion to the aniline (B41778) derivative. Other reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) can also be employed. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

| Reducing Agent | Catalyst/Conditions | Substrate | Product |

| Hydrogen Gas | Palladium on Carbon (Pd/C) | 3-(4-Nitrophenyl)butanamide | This compound |

| Tin(II) Chloride | Hydrochloric Acid | 3-(4-Nitrophenyl)butanoic acid | 3-(4-Aminophenyl)butanoic acid |

| Ammonium Formate | Palladium on Carbon (Pd/C) | 3-(4-Nitrophenyl)butanamide | This compound |

Palladium-Catalyzed Coupling Reactions

While less common for this specific target, palladium-catalyzed coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds and could be envisioned as a potential route. For instance, a suitably functionalized butanamide derivative could be coupled with a protected aniline derivative using a Buchwald-Hartwig amination reaction. However, the reduction of a nitro group is generally a more straightforward and atom-economical approach for this particular synthesis.

Asymmetric Synthesis of Chiral this compound

Since this compound possesses a chiral center at the C3 position, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral 3-arylbutanamides, chiral oxazolidinones, popularized by David A. Evans, can be employed. The carboxylic acid precursor, 3-(4-nitrophenyl)butanoic acid, can be coupled to a chiral oxazolidinone auxiliary. Subsequent stereoselective reactions, such as alkylation, can be performed, followed by the removal of the auxiliary to yield the desired chiral product. Pseudoephedrine is another effective chiral auxiliary that can be used to form a chiral amide, directing subsequent alkylation reactions with high diastereoselectivity.

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a racemic mixture of this compound or a suitable precursor could be subjected to enzymatic acylation or hydrolysis. The enzyme would selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted and thus resolved. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have shown high enantioselectivity in the resolution of related chiral amines and carboxylic acids.

| Method | Description | Example |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Evans oxazolidinones, pseudoephedrine amides. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed acylation or hydrolysis. |

Enantioselective Catalysis in Butanamide Synthesis

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. For the synthesis of β-amino acids and their amides, several catalytic asymmetric approaches have been developed that involve the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. hilarispublisher.com

A prominent strategy is the asymmetric hydrogenation of prochiral enamines or enolates. Ruthenium (Ru) and Rhodium (Rh)-based homogeneous catalysts, particularly those employing chiral mono- and bi-dentate phosphine (B1218219) ligands, have been successfully used for the hydrogenation of (Z)-enamines, achieving high yields. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand can proceed with up to 90% yield. hilarispublisher.com Another approach involves the rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates, followed by an enantioselective enolate protonation to establish the chiral center. hilarispublisher.com These methods provide a direct route to enantiomerically enriched β-amino acid derivatives.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of non-racemic unnatural amino acids. nih.gov The auxiliary biases the stereoselectivity of subsequent reactions before being cleaved to yield the desired enantiomerically pure product. wikipedia.org

Several types of auxiliaries are effective. Oxazolidinones, for example, can be used to control the stereochemistry of alkylation reactions. wikipedia.org For synthesizing β-amino acids, a chiral glycine (B1666218) derivative possessing an axially chiral BINOL auxiliary can be alkylated to produce a variety of enantiomerically pure R-amino acids. wikipedia.org Another common auxiliary, pseudoephedrine, can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold, resulting in a product that is syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org These auxiliaries are then typically recovered for reuse. wikipedia.org

Novel Synthetic Pathways and Green Chemistry Innovations

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, significant effort has been directed toward developing more sustainable methods for amide bond formation. nih.gov Traditional methods often rely on stoichiometric activating or coupling agents like HATU or T3P, which generate large amounts of waste. scispace.com Catalytic approaches are therefore highly desirable. scispace.comsigmaaldrich.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful green technology that can significantly accelerate reaction rates, increase product yields, and reduce the formation of byproducts. mdpi.com This technique has been successfully applied to the synthesis of various amides and related structures. nih.govnih.govmdpi.com

The direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using a catalyst like ceric ammonium nitrate (B79036) (CAN) in a microwave reactor. mdpi.com This method offers rapid and effective amide formation, with a simple, environmentally friendly workup that often avoids the need for chromatographic purification. mdpi.com For example, the reaction of esters with hydroxylamine (B1172632) in the presence of a base under microwave irradiation can produce hydroxamic acids in as little as six minutes with high yields, while preserving the stereochemical integrity of the starting material. organic-chemistry.org This demonstrates the potential for rapid and efficient synthesis of butanamide derivatives.

| Synthesis Method | Reaction Time | Key Advantage |

| Conventional Heating | 2-3 hours | Standard, well-established |

| Microwave Irradiation | 3-7 minutes | Reduced reaction time, higher yields |

Solvent-Free and Atom-Economical Methodologies

Developing solvent-free and atom-economical reactions is a key goal of green chemistry. nih.gov One innovative approach is the boric acid-catalyzed synthesis of amides from carboxylic acids and urea (B33335) under solvent-free conditions. researchgate.netsemanticscholar.org This simple and efficient procedure involves triturating the reactants and then directly heating the mixture, leading to high reaction rates and good yields of various amides. researchgate.netsemanticscholar.org In this reaction, urea serves as a source for the in situ generation of ammonia. researchgate.net

Atom-economical methods, such as the direct dehydrogenative coupling of alcohols and amines to form amides with the liberation of H₂, represent a significant advance. sigmaaldrich.com Ruthenium-catalyzed reactions have been developed for this transformation, offering a waste-free alternative to traditional amidation. sigmaaldrich.com Boronic acid-catalyzed amidations using carboxylic acids also provide a direct and waste-free route at room temperature. sigmaaldrich.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product in any chemical synthesis. For the preparation of this compound and its analogues, key variables include the choice of catalyst, solvent, temperature, and reaction time.

In catalytic amidations, the selection of the catalyst is paramount. For instance, in the direct synthesis of amides from acids and amines, the catalyst can be easily separated from the reaction mixture. mdpi.com The solvent is also a critical factor, as it can influence reaction efficiency and by-product formation. scispace.com While greener solvents are preferred, solvent-free conditions represent an ideal scenario. mdpi.comresearchgate.netsemanticscholar.org

The table below summarizes key parameters that are typically optimized to enhance reaction efficiency and yield.

| Parameter | Influence on Reaction | Typical Conditions/Considerations |

| Catalyst | Affects reaction rate and selectivity. | Boric acid, Ceric ammonium nitrate, Ruthenium complexes. sigmaaldrich.commdpi.comresearchgate.net |

| Solvent | Influences solubility, rate, and environmental impact. | Solvent-free conditions are ideal; green solvents like cyclopentyl methyl ether can be used. nih.govmdpi.com |

| Temperature | Impacts reaction rate and side product formation. | Ranges from room temperature to 165 °C (microwave). sigmaaldrich.commdpi.com |

| Reaction Time | Varies with method; shorter times are preferred. | Can be reduced from hours to minutes with microwave assistance. mdpi.com |

| Reagents | Stoichiometry and type of activating agent affect waste generation. | Use of catalytic vs. stoichiometric reagents is a key green chemistry consideration. scispace.com |

Structural Derivatization and Chemical Modification of 3 4 Aminophenyl Butanamide

Functionalization at the Aminophenyl Group

The aminophenyl group, containing a reactive aromatic primary amine and an activatable phenyl ring, is a prime target for functionalization.

Acylation and Sulfonylation of the Aromatic Amine

The primary aromatic amine of 3-(4-Aminophenyl)butanamide is nucleophilic and readily undergoes acylation and sulfonylation reactions.

Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, to form an amide linkage. This transformation is useful for altering the electronic properties and steric bulk of the molecule.

Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. libretexts.orgcbijournal.com This reaction yields a sulfonamide, a functional group prevalent in many therapeutic agents. libretexts.orgorganic-chemistry.orgprinceton.edu

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Structure |

|---|---|---|

| Acylation | Acetyl Chloride | N-(4-(3-aminobutanamido)phenyl)acetamide |

| Acylation | Benzoyl Chloride | N-(4-(3-aminobutanamido)phenyl)benzamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(4-(3-aminobutanamido)phenyl)benzenesulfonamide |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the substitution are dictated by the existing substituents: the amino group (-NH₂) and the butanamide side chain.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.comchemistrysteps.comwikipedia.org However, the para position is already substituted. Therefore, substitution is expected to occur predominantly at the ortho positions (positions 3 and 5) relative to the amino group. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.compearson.com To avoid this and control the high reactivity of the amine, it is often protected via acylation (forming an acetanilide), which remains an ortho-para director but is less activating than the free amine. libretexts.org

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-(4-Amino-3-bromophenyl)butanamide |

| Nitration | HNO₃ / H₂SO₄ (with protection) | 3-(4-Acylamino-3-nitrophenyl)butanamide |

Formation of Schiff Bases and Heterocyclic Ring Systems (e.g., benzoxazoles, pyrazolines, coumarins)

The aromatic amine serves as a versatile handle for the construction of imines and various heterocyclic systems.

Schiff Bases: The primary amine can condense with aldehydes or ketones, typically under acid or base catalysis, to form Schiff bases (or imines). ijtsrd.comjetir.orgresearchgate.netjocpr.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Benzoxazoles: The synthesis of benzoxazoles generally requires an ortho-aminophenol as a starting material, which undergoes condensation and cyclization with reagents like aldehydes, carboxylic acids, or their derivatives. mdpi.comrsc.orgnih.govrsc.orgacs.org Therefore, direct formation of a benzoxazole (B165842) from this compound is not feasible without prior introduction of a hydroxyl group ortho to the amine on the phenyl ring.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds. One common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov A plausible pathway starting from this compound could involve its conversion to a chalcone, which would then undergo cyclization. Another approach is the 1,3-dipolar cycloaddition of nitrile imines with alkenes. nih.gov The aromatic amine can also be a precursor for building N-substituted pyrazoles. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org

Coumarins: While not a direct cyclization of the starting molecule, the aminophenyl moiety is a key component in the synthesis of certain coumarin (B35378) derivatives. For instance, 3-(4-aminophenyl)-coumarins can be synthesized via the Perkin reaction, which involves the condensation of a substituted p-aminophenylacetic acid with an o-hydroxybenzaldehyde. nih.govnih.govresearchgate.netwisdomlib.orgorganic-chemistry.org This highlights a synthetic strategy where the core aminophenyl structure is incorporated into a coumarin framework.

Table 3: Schiff Base Formation from this compound

| Carbonyl Compound | Resulting Schiff Base |

|---|---|

| Benzaldehyde | 3-(4-(Benzylideneamino)phenyl)butanamide |

| 4-Methoxybenzaldehyde | 3-(4-((4-Methoxybenzylidene)amino)phenyl)butanamide |

Modifications of the Butanamide Backbone

The butanamide portion of the molecule offers sites for modification at the amide nitrogen and through alterations to the carbon chain.

Alkylation and Arylation at the Amide Nitrogen

The amide nitrogen in the butanamide backbone can undergo substitution, though it is less nucleophilic than the aromatic amine.

N-Alkylation: The alkylation of the primary amide can be achieved by first deprotonating the N-H bond with a strong base (like sodium hydride) to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. rsc.org Catalytic methods using transition metals like iridium or cobalt have also been developed for the N-alkylation of amides with alcohols. nih.govresearchgate.netorganic-chemistry.orgsioc-journal.cn

N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a prominent method for forming C-N bonds and can be applied to the N-arylation of amides with aryl halides. syr.eduwikipedia.orgrsc.orgnih.govresearchgate.net

Table 4: N-Alkylation and N-Arylation of the Butanamide Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | 1. NaH; 2. Methyl Iodide | 3-(4-Aminophenyl)-N-methylbutanamide |

| N-Alkylation | Benzyl Bromide, Base | 3-(4-Aminophenyl)-N-benzylbutanamide |

Chain Elongation and Cyclization Strategies

The four-carbon butanamide chain can be extended or modified to form cyclic structures.

Chain Elongation: A standard strategy for elongating the carbon chain involves first hydrolyzing the butanamide to its corresponding carboxylic acid, 3-(4-aminophenyl)butanoic acid. This acid can then undergo homologation, for instance, through the Arndt-Eistert synthesis. youtube.comonelook.comnih.govacs.orgorganic-chemistry.org This classical method converts a carboxylic acid to its next higher homologue by reaction with diazomethane (B1218177) to form a diazoketone, followed by a Wolff rearrangement. The resulting elongated acid can then be re-converted to the amide.

Cyclization Strategies: Intramolecular cyclization can lead to the formation of new ring systems, primarily lactams (cyclic amides). nih.govorganic-chemistry.org To achieve this, the butanamide backbone would first need to be modified to introduce a suitable electrophilic or nucleophilic group at the terminal end of the chain. For example, hydrolysis to the carboxylic acid, followed by the introduction of a leaving group at the γ-position of the butanoyl chain, could enable an intramolecular nucleophilic attack by the amide nitrogen (after activation) to form a β-lactam. rsc.org More complex cyclization strategies could be employed after significant modification of the backbone to build fused or bridged heterocyclic systems. youtube.comrsc.org

Introduction of Stereochemical Elements and Stereoisomer Synthesis

The synthesis of specific stereoisomers of this compound is crucial for investigating its structure-activity relationship (SAR), as different enantiomers and diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The stereocenter at the C3 position of the butanamide chain allows for the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

A common and well-established method for separating enantiomers is through chiral resolution. wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. For a compound like this compound, which contains a basic primary amino group, classical resolution using chiral acids is a viable approach. onyxipca.com This method relies on the formation of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The process typically involves the following steps:

Reaction of the racemic this compound with a single enantiomer of a chiral acid in a suitable solvent.

Formation of a mixture of two diastereomeric salts.

Separation of the diastereomeric salts based on their differential solubility through fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

Isolation of the less soluble diastereomeric salt by filtration.

Regeneration of the individual enantiomers of the amine by treatment with a base to remove the chiral resolving agent.

The choice of the chiral resolving agent and the solvent system is critical for successful separation and is often determined empirically.

Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid |

| (-)-Tartaric acid | Chiral Acid |

| (+)-Mandelic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphorsulfonic acid | Chiral Acid |

| (-)-Camphorsulfonic acid | Chiral Acid |

| (+)-Dibenzoyltartaric acid | Chiral Acid |

Alternative resolution techniques include chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly, avoiding the need to separate a racemic mixture and the inherent 50% loss of material in classical resolution. For the synthesis of enantiomerically pure this compound, several asymmetric strategies could be employed, drawing from established methods for the synthesis of chiral β-amino acids and their derivatives.

One potential approach involves the catalytic asymmetric hydrogenation of a suitable prochiral enamine precursor. Another strategy is the use of a chiral auxiliary, which is a stereochemically pure compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Recent advances in organocatalysis have also provided powerful tools for the asymmetric synthesis of chiral amines and amides. For instance, chiral phosphoric acids have been shown to catalyze asymmetric additions to imines, which could be a key step in the stereoselective synthesis of the target molecule.

Development of Hybrid Molecules Incorporating Other Pharmacophores or Chemical Moieties

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a growing strategy in drug discovery to address complex diseases, overcome drug resistance, and improve therapeutic efficacy. The structure of this compound, with its primary aromatic amine and amide functionalities, offers versatile handles for chemical modification and the creation of hybrid compounds.

Strategies for Hybrid Molecule Development

The design of hybrid molecules can follow several strategies, primarily categorized by how the constituent pharmacophores are connected:

Linked Hybrids: In this approach, the pharmacophores are connected via a stable linker or spacer. The linker can be of varying length and flexibility (e.g., alkyl chain, polyethylene (B3416737) glycol) and can influence the physicochemical properties and biological activity of the hybrid molecule.

Fused Hybrids: Here, the pharmacophoric moieties are directly fused together, sharing one or more atoms to form a single, rigid heterocyclic framework.

Merged Hybrids: This strategy involves overlapping atoms from both pharmacophores to create a new, unified core structure.

Potential Hybrid Molecules of this compound

The 4-amino group of this compound is a prime site for derivatization to create linked hybrid molecules. For example, it can be acylated with various carboxylic acids that are themselves pharmacologically active, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create amide-linked hybrids. This could potentially combine the activity of the parent molecule with anti-inflammatory properties.

Another approach is to utilize the amino group for the attachment of moieties that can enhance targeting or introduce a new mechanism of action. For instance, conjugation to a targeting ligand could direct the molecule to specific cells or tissues.

Furthermore, the butanamide portion could be modified. The amide nitrogen or the carbonyl group could be incorporated into a larger heterocyclic system, leading to fused or merged hybrids with potentially novel biological activities.

The concept of creating covalent inhibitors by introducing a reactive group, or "warhead," that can form a covalent bond with its biological target is another avenue. For a 4-aminophenyl-containing scaffold, Michael acceptors like acrylamide (B121943) or vinyl sulfonamide moieties have been appended to the amino group to create covalent inhibitors targeting specific kinases.

Examples of Hybrid Molecule Strategies

| Hybridization Strategy | Description | Potential Application for this compound |

|---|---|---|

| Linked Hybrids | Two or more pharmacophores are connected by a linker. | Acylation of the 4-amino group with a bioactive carboxylic acid (e.g., an NSAID). |

| Conjugates | A biologically active molecule is attached to a carrier molecule (e.g., antibody, peptide). | Attachment of the this compound scaffold to a targeting peptide via the amino group. |

| Fused Hybrids | Pharmacophores are directly fused to form a new heterocyclic system. | The aminophenyl and butanamide moieties could be incorporated into a larger ring system. |

| Covalent Inhibitors | Introduction of a reactive group (warhead) to form a covalent bond with the target. | Attachment of a Michael acceptor (e.g., acrylamide) to the 4-amino group. |

The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential to develop therapeutics with improved properties compared to the individual components.

Structure Activity Relationship Sar Investigations in Non Clinical Models

Methodological Frameworks for SAR Studies

The exploration of SAR for 3-(4-Aminophenyl)butanamide derivatives typically employs a combination of computational and experimental techniques. These frameworks are designed to systematically assess how structural modifications influence biological activity, guiding the rational design of more potent and selective molecules.

One primary approach is three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. This computational method correlates the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. For a set of 3-amino-N-substituted-4-(substituted phenyl) butanamides, 3D-QSAR has been used to explore the structural requirements for inhibitory activity against enzymes like Dipeptidyl Peptidase-IV (DPP-IV) ijpsonline.com. The process involves aligning the molecules and calculating their molecular fields to build a predictive model that can estimate the activity of novel, unsynthesized analogs.

Molecular docking is another crucial computational tool. It simulates the interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or receptor. By predicting the preferred binding orientation and affinity, docking studies can elucidate key interactions, like hydrogen bonds or hydrophobic contacts, that are essential for biological activity ijpsonline.comnih.gov. This method is invaluable for understanding how different substituents on the this compound scaffold might enhance or diminish binding to a specific target.

Experimental validation follows computational predictions. This involves the chemical synthesis of a library of analogs with systematic modifications to the parent structure. Each new compound is then tested in biological assays to determine its activity (e.g., IC50 values for enzyme inhibition). The interpretation of these results, relating structural changes to observed activity, forms the core of SAR analysis drugdesign.org. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization youtube.com.

Influence of Aminophenyl Substituents on Molecular Interactions

The aminophenyl group is a critical pharmacophoric feature of this compound. Modifications to this moiety, including the position and nature of substituents on the phenyl ring and alterations to the amino group, can significantly impact molecular interactions and biological activity.

The primary amino group (-NH2) at the para-position of the phenyl ring is often a key interaction point. It can act as a hydrogen bond donor, forming crucial connections with amino acid residues in a target's active site drugdesign.orgyoutube.com. For example, in studies of aminophenyl-containing enzyme inhibitors, this group frequently engages with acidic residues like aspartate or glutamate.

The position of the amino group is also vital. Studies on substituted phenylarsine (B13959437) oxides as inhibitors of Thioredoxin Reductase (TrxR) showed that an ortho-substituted amino group exhibited higher cellular potency compared to a para-substituted one. Molecular docking suggested that the ortho-amino group formed favorable weak interactions within the enzyme's active site, highlighting the importance of substituent placement for optimal binding geometry nih.gov.

| Modification to Aminophenyl Group | Predicted Impact on Molecular Interaction | Rationale |

| Relocation of Amino Group | Altered hydrogen bonding pattern and potency. | The specific geometry of the target's active site often requires precise positioning of hydrogen bond donors/acceptors nih.gov. |

| Substitution on Phenyl Ring | Modified hydrophobic and electronic interactions. | Adding electron-withdrawing or donating groups can change the charge distribution and steric profile, affecting binding affinity nih.gov. |

| Conversion of Amino Group | Loss or gain of key hydrogen bonds. | Acylation or alkylation of the amino group changes its hydrogen bonding capability, which can drastically alter activity. |

Impact of Butanamide Chain Modifications on Target Recognition

The butanamide side chain of this compound plays a significant role in orienting the molecule within a binding site and can contribute directly to target recognition. Modifications to this chain, such as altering its length, rigidity, or substituting groups, are common strategies in SAR studies to improve potency and selectivity.

Altering the length of the alkyl chain can affect how the molecule fits into a binding pocket. A shorter or longer chain may position the key interacting groups (like the aminophenyl moiety) more or less optimally for binding youtube.com. For instance, extending the chain could allow it to access deeper hydrophobic pockets within a target protein, potentially increasing affinity. Conversely, a shorter chain might be necessary to avoid steric clashes.

Introducing conformational constraints, such as double bonds or cyclic structures, into the butanamide chain can also have a profound impact. A more rigid analog has less conformational entropy to overcome upon binding, which can lead to a more favorable binding energy. Rigidity can also lock the molecule into a bioactive conformation, improving its affinity for the target.

The amide group (-CONH2) itself is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Modifications at this position, such as N-substitution, can explore additional interactions within the binding site and significantly alter the compound's physicochemical properties, such as solubility and membrane permeability ijpsonline.com.

| Butanamide Chain Modification | Potential Effect on Target Recognition | Example Principle |

| Chain Lengthening/Shortening | Alters fit within the binding pocket; may enhance or reduce hydrophobic interactions. | In bumetanide (B1668049) derivatives, modifications to a butylamino side chain markedly influenced diuretic activity nih.gov. |

| Introduction of Rigidity | Locks the molecule in a specific conformation, potentially increasing binding affinity. | Cyclization or adding double bonds can pre-organize the molecule for optimal target interaction. |

| N-Substitution of the Amide | Explores new interaction points and modifies physicochemical properties. | In DPP-IV inhibitors, N-substitution on the butanamide scaffold was a key area for modification to improve potency ijpsonline.com. |

Stereochemical Effects on Biological Activity Profiles

Chirality is a critical factor in drug design, as biological systems are inherently chiral. This compound possesses a chiral center at the C3 position of the butanamide chain, meaning it can exist as two enantiomers (R and S). These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles nih.govnih.gov.

The differential activity of enantiomers arises from the three-dimensional arrangement of atoms. A specific enantiomer may fit more precisely into a chiral binding site on a target protein, much like a key fits into a lock. This precise fit allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions), leading to higher affinity and biological activity. The other enantiomer, being a mirror image, may bind poorly or not at all nih.govmalariaworld.org.

For example, in studies of nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity. This stereoselectivity was attributed not only to target binding but also to uptake by stereoselective transporters nih.govmalariaworld.orgresearchgate.net. This highlights that stereochemistry can influence multiple aspects of a compound's pharmacological profile.

Therefore, in the development of this compound analogs, it is crucial to synthesize and test each enantiomer separately. The determination of which stereoisomer possesses the desired activity (the eutomer) is a key step in SAR investigations.

| Stereochemical Aspect | Significance in Biological Activity |

| Enantiomeric Purity | Enantiomers can have different potencies and even different biological effects. |

| Target Binding | The 3D structure of a binding site favors one stereoisomer over another. |

| Pharmacokinetics | Stereochemistry can affect drug absorption, distribution, metabolism, and excretion. |

SAR in Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes. The SAR provides a roadmap for designing compounds with improved potency and selectivity for these targets.

Cholinesterases (AChE and BuChE) : Analogs of 3-(4-aminophenyl)coumarin have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease nih.govnih.govresearchgate.net. SAR studies in this area revealed that specific substitutions on the aminophenyl and coumarin (B35378) scaffolds were critical for high inhibitory activity. For instance, compound 4m from one series, which features a specific benzoyl group attached to the aminophenyl nitrogen, showed the highest AChE inhibition (IC50 = 0.091 µM), while a different analog, 4k , was the most potent against BuChE (IC50 = 0.559 µM) nih.gov. This demonstrates that subtle structural changes can tune the selectivity between these two related enzymes.

Dipeptidyl Peptidase IV (DPP-IV) : The 3-aminobutanamide (B1278367) scaffold is a known core structure for DPP-IV inhibitors, which are used in the treatment of type 2 diabetes ijpsonline.comnih.govnih.gov. A study of 3-amino-N-substituted-4-(substituted phenyl)butanamides performed 3D-QSAR and molecular docking to elucidate SAR ijpsonline.com. The findings indicated that the amino group is essential for interacting with key residues in the DPP-IV active site. The nature of the substituent on the butanamide nitrogen and substitutions on the phenyl ring were found to significantly modulate the inhibitory potency, with hydrophobic features generally enhancing activity ijpsonline.comnih.gov.

ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) : While specific SAR studies for this compound against ADAMTS are not widely documented, research on other small molecule inhibitors provides relevant principles. For instance, in the discovery of ADAMTS-4 inhibitors, a DNA-encoded library technology identified compounds where a central triazine core was modified nih.gov. SAR exploration showed that specific heterocyclic groups, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, conferred high potency (IC50 = 10 nM) and selectivity (>1000-fold) over related metalloproteases like ADAMTS-5 and MMPs nih.gov. This underscores the importance of exploring diverse substituents to achieve both potency and selectivity.

Thioredoxin Reductase (TrxR) : TrxR is a target in cancer therapy due to its role in cellular redox homeostasis nih.govscienceopen.com. Studies on amino-substituted phenylarsine oxides have provided insights into inhibiting this enzyme nih.gov. The position of the amino group on the phenyl ring was found to be critical, with an ortho-amino substituent leading to higher cellular TrxR inhibition than a para-amino analog. This was attributed to more favorable interactions in the C-terminal active site of the enzyme nih.gov. This suggests that for this compound, isomers with different amino group positions could have varied TrxR inhibitory activity.

| Enzyme Target | Key SAR Findings for Related Scaffolds |

| Cholinesterases | Substitutions on the aminophenyl nitrogen dictate potency and selectivity for AChE vs. BuChE nih.gov. |

| DPP-IV | The free amino group is crucial for binding; hydrophobic substituents on the amide and phenyl ring enhance activity ijpsonline.comnih.gov. |

| ADAMTS | Specific, bulky heterocyclic groups can drive high potency and selectivity against related proteases nih.gov. |

| Thioredoxin Reductase | The position of the amino group on the phenyl ring is critical for optimal interaction with the active site nih.gov. |

Modulation of Gene and Protein Expression Pathways

Beyond direct enzyme inhibition, small molecules like this compound and its analogs can exert biological effects by modulating gene and protein expression pathways. SAR in this context aims to identify the structural features responsible for these regulatory activities.

For example, analogs of N-(2-aminophenyl)benzamide have been developed as histone deacetylase (HDAC) inhibitors. These compounds induce hyperacetylation of histones, which alters chromatin structure and leads to changes in gene expression. A key downstream effect is the increased expression of the tumor suppressor protein p21, which inhibits cellular proliferation ebi.ac.uk. The SAR of these molecules focuses on optimizing the zinc-binding group, the linker region, and the cap group that interacts with the surface of the enzyme, all of which contribute to the compound's ability to alter gene expression.

In other contexts, aminobenzoate-containing compounds have been part of systems designed for the exogenous control of gene expression by modulating translational termination nih.gov. While not a direct SAR study of the butanamide derivative itself, this demonstrates that the aminophenyl moiety can be a component of molecules designed to interact with the cellular machinery that controls protein synthesis.

Studies on quinoline-based analogs of 4-amino-N-(4-aminophenyl)benzamide as inhibitors of DNA methyltransferases (DNMTs) also provide relevant insights. These inhibitors can induce the re-expression of silenced genes nih.gov. SAR analysis revealed that the size and nature of aromatic substituents were critical; bicyclic moieties like quinoline (B57606) were well-tolerated, while larger tricyclic groups decreased activity. This highlights that steric and electronic properties are key determinants of a compound's ability to interact with epigenetic modifiers and subsequently alter gene expression profiles nih.gov.

Advanced Spectroscopic and Analytical Characterization of 3 4 Aminophenyl Butanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 3-(4-Aminophenyl)butanamide, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. The integration of the peak area reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Based on the structure, the following proton signals are anticipated: a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and another multiplet for the methine proton (CH) of the butanamide chain. The aromatic protons on the phenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the primary amine (NH₂) and the secondary amide (NH) would likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ | ~ 0.9 | Triplet (t) | 3H |

| CH₂ | ~ 1.6 | Multiplet (m) | 2H |

| CH | ~ 3.2 | Multiplet (m) | 1H |

| NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Aromatic H | ~ 6.6 | Doublet (d) | 2H |

| Aromatic H | ~ 7.0 | Doublet (d) | 2H |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. libretexts.org The chemical shift of these signals is spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which means that signal overlap is less common. libretexts.orgpressbooks.pub

For this compound, a total of 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 10 carbon atoms in the molecule (note the symmetry of the phenyl ring results in fewer than 10 signals). The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 170-180 ppm range. libretexts.org The aromatic carbons will resonate in the 115-150 ppm region, while the aliphatic carbons of the butanamide chain will appear in the upfield region of the spectrum (10-50 ppm). chemguide.co.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~ 13 |

| CH₂ | ~ 20 |

| CH | ~ 40 |

| C-NH₂ (Aromatic) | ~ 145 |

| CH (Aromatic) | ~ 115 |

| CH (Aromatic) | ~ 129 |

| C-CH (Aromatic) | ~ 130 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show cross-peaks connecting the methyl (CH₃) protons to the methylene (CH₂) protons, and the methylene protons to the methine (CH) proton, confirming the sequence of the butanamide chain. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~13 ppm, confirming their assignment as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. princeton.eduyoutube.com This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methine proton (CH) to the carbonyl carbon (C=O) and to the aromatic carbons, establishing the connection of the butyl chain to the phenyl ring.

Correlations from the aromatic protons to the methine carbon, further confirming the substitution pattern.

Correlations from the amide proton (NH) to the carbonyl carbon and the adjacent aromatic carbon.

Table 3: Predicted Key 2D NMR Correlations for this compound

| 2D NMR Technique | Correlating Protons | Correlating Nuclei |

|---|---|---|

| COSY | CH₃ | CH₂ |

| CH₂ | CH | |

| Aromatic H | Aromatic H | |

| HSQC | CH₃ | C (aliphatic) |

| CH₂ | C (aliphatic) | |

| CH | C (aliphatic) | |

| Aromatic H | C (aromatic) | |

| HMBC | CH | C=O, C (aromatic) |

| Aromatic H | C (aliphatic), C (aromatic) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. copernicus.org For this compound, the molecular formula is C₁₀H₁₄N₂O, which corresponds to a neutral monoisotopic mass of 178.1106 g/mol . HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value that is extremely close to the calculated exact mass of 179.1182, thereby confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. unito.itasdlib.org The fragmentation pattern is characteristic of the molecule's structure.

For the [M+H]⁺ ion of this compound (m/z 179.1), key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the butanamide side chain.

Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides can lead to the loss of NH₃, resulting in an acylium ion.

Cleavage of the Amide Bond: Scission of the C-N bond can occur, leading to fragments corresponding to the aminophenyl moiety and the butanoyl moiety.

Benzylic Cleavage: Fragmentation at the bond between the aliphatic chain and the phenyl ring is a characteristic pathway for alkylbenzenes.

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 162.1 | [M+H - NH₃]⁺ | Loss of ammonia from the amide group. |

| 108.1 | [H₂N-C₆H₄-CH₂]⁺ | Benzylic cleavage. |

| 93.1 | [H₂N-C₆H₅]⁺ | Cleavage of the bond between the ring and the side chain. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound by identifying its constituent functional groups and their chemical environment. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational assignment. thermofisher.comnih.gov

In the absence of a directly published spectrum for this compound, the expected vibrational modes can be inferred from the analysis of structurally similar compounds, such as N-(4-aminophenyl)acetamide. researchgate.netnist.govwikipedia.org The key functional groups in this compound are the primary aromatic amine (-NH2), the secondary amide (-CONH-), the aromatic phenyl ring, and the aliphatic butanamide chain.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The amide N-H stretching vibration typically occurs around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption expected in the 1680-1630 cm⁻¹ region. The amide II band (a mix of N-H bending and C-N stretching) is anticipated between 1570 and 1515 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. Finally, the C-N stretching of the aromatic amine is expected around 1340-1250 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, with non-polar bonds and aromatic rings often yielding strong signals. acs.org The aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent in the Raman spectrum. acs.org The symmetric NH₂ wagging mode of the aromatic amine can also be a sensitive indicator of molecular interactions. acs.org The amide I band is also observable in Raman spectra, though its intensity can vary. nih.govnih.gov

A representative table of expected vibrational frequencies for this compound, based on data for analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3200 (two bands) | 3400-3200 |

| Amide | N-H Stretch | ~3300 | ~3300 |

| Amide | C=O Stretch (Amide I) | 1680-1630 | 1680-1630 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 | 1570-1515 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| Aromatic Amine | C-N Stretch | 1340-1250 | 1340-1250 |

| Aliphatic Chain | C-H Stretch | 2960-2850 | 2960-2850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the publicly available literature, analysis of related structures, such as N-phenyl-N-(pyridin-4-yl)acetamide and N-phenyl-2-(phenylsulfanyl)acetamide, can offer insights into the likely solid-state conformation. researchgate.netiucr.org

In a crystalline lattice of this compound, it is expected that the molecule would adopt a conformation that maximizes intermolecular hydrogen bonding. The primary amine and the amide functionalities are both capable of acting as hydrogen bond donors (N-H) and acceptors (C=O and the lone pair on the amine nitrogen). This would likely lead to the formation of extended networks or specific dimeric motifs.

The planarity of the amide group is a well-established feature, and the dihedral angle between the phenyl ring and the amide plane would be a key conformational parameter. researchgate.net Crystal packing forces and steric hindrance from the butanamide side chain would influence this torsion angle.

A hypothetical table of selected crystallographic parameters for this compound is presented below, based on typical values for related aromatic amides.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-N (amide) bond length | ~1.33 Å |

| C=O (amide) bond length | ~1.24 Å |

| C-N (aromatic amine) bond length | ~1.40 Å |

| Dihedral Angle (Phenyl ring to Amide plane) | 20-60° |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for monitoring the progress of its synthesis and the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.com Reversed-phase HPLC, employing a non-polar stationary phase and a polar mobile phase, would be the method of choice.

A typical HPLC method for the analysis of aromatic amines would utilize a C18 (octadecylsilane) column. tandfonline.comlcms.cz The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating this compound from starting materials and by-products with different polarities. tandfonline.com Detection is typically achieved using a UV-Vis detector, as the aromatic ring of the analyte will exhibit strong absorbance in the UV region. A photodiode array (PDA) detector would provide additional spectral information, aiding in peak identification and purity assessment. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be employed, often after pre-column derivatization. nih.govresearchgate.net

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate BufferB: Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or PDA |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. google.com Direct analysis of this compound by GC-MS may be challenging due to the polarity of the amine and amide groups, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often employed to increase volatility and thermal stability. researchgate.net The primary amine group can be derivatized, for example, by acylation or silylation.

The mass spectrum of this compound, obtained via electron ionization (EI), would be expected to show a molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the structure. A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to the formation of an acylium cation. nih.govunl.pt Another likely fragmentation would involve the loss of the butanamide side chain. The mass spectrum of the closely related N-(4-aminophenyl)acetamide shows a molecular ion at m/z 150 and a base peak at m/z 108, corresponding to the loss of a ketene (B1206846) radical (CH₂=C=O). nist.govnih.gov A similar fragmentation pattern would be anticipated for this compound.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₄N₂O⁺ | 178 |

| [M - CH₃]⁺ | C₉H₁₁N₂O⁺ | 163 |

| [M - C₂H₅]⁺ | C₈H₉N₂O⁺ | 149 |

| [M - C₃H₆O]⁺ | C₇H₈N₂⁺ | 120 |

| [C₄H₇O]⁺ | Butyryl cation | 71 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

For chiral derivatives of this compound, where the stereocenter is at the 3-position of the butanamide chain, chiroptical spectroscopic techniques are essential for determining the absolute configuration and enantiomeric purity. Circular Dichroism (CD) spectroscopy is a particularly powerful tool for this purpose. utexas.eduarxiv.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. The amide chromophore itself can give rise to CD signals, and its chiral environment will dictate the sign and magnitude of these signals. nih.govelsevierpure.com

The electronic transitions of the aromatic ring, when perturbed by the chiral center, will also contribute to the CD spectrum. The sign of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenter, either through empirical rules or by comparison with the CD spectra of structurally related compounds of known configuration. nih.gov Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for quantitative analysis of enantiomeric purity. nih.gov

For a chiral derivative of this compound, one would expect to observe characteristic Cotton effects in the regions of the n→π* and π→π* transitions of the aromatic chromophore and the amide group. The precise wavelengths and signs of these effects would be unique to each enantiomer.

Computational and Theoretical Investigations of 3 4 Aminophenyl Butanamide Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic properties of molecules. nih.govresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost that is suitable for molecules of this size. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute various electronic parameters. researchgate.netresearchgate.net

Prediction of Electronic Structure and Molecular Orbitals (HOMO/LUMO)

A key application of DFT is the characterization of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govwikipedia.org A smaller energy gap suggests that a molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. youtube.com Conversely, a larger gap implies greater stability. wikipedia.org This energy gap is instrumental in understanding the charge transfer capabilities within the molecule. nih.gov

While specific DFT calculations for 3-(4-Aminophenyl)butanamide are not extensively published, analysis of closely related aminophenyl derivatives provides insight into the expected electronic properties. For instance, DFT studies on compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide reveal the distribution and energy levels of these frontier orbitals. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Aminophenyl Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | B3LYP/6-31G(d,p) | -8.04 | -2.93 | 5.11 |

This table presents data from analogous compounds to illustrate the typical outputs of DFT calculations. Data sourced from studies on similar molecular structures. researchgate.netnih.gov

Analysis of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Beyond FMO analysis, DFT is used to calculate various reactivity descriptors that provide a more detailed picture of a molecule's chemical behavior.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, marking them as potential sites for nucleophilic interaction. nih.gov

Fukui Functions: These descriptors quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. They are used to predict local reactivity. The Fukui function helps identify which atoms within the molecule are most likely to act as nucleophilic or electrophilic centers, thus guiding the understanding of reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations could be employed to:

Conformational Analysis: Explore the range of stable three-dimensional shapes (conformations) the molecule can adopt. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site.

Ligand-Target Dynamics: Simulate the interaction between this compound (the ligand) and a biological target, such as an enzyme or receptor. These simulations can elucidate the binding process, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate the binding energy, which indicates the stability of the ligand-receptor complex. mdpi.com Such studies are vital for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

A 3D-QSAR study on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides as inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV) provides a relevant framework for understanding the potential applications of QSAR to this compound. ijpsonline.com

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ijpsonline.com In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), descriptors are derived from the steric and electrostatic fields surrounding the molecules in the dataset. nih.gov

Steric Descriptors: Represent the size and shape of the molecule.

Electrostatic Descriptors: Represent the distribution of charge within the molecule.

Other Descriptors: Hydrophobic and hydrogen bond donor/acceptor fields can also be included to provide a more complete description of the molecule's interaction potential. nih.gov

These descriptors are calculated for a series of related compounds with known biological activities to create a dataset for model building.

Predictive Modeling for Chemical Properties and Interactions

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity. The k-Nearest Neighbor (kNN) method, combined with genetic algorithms for variable selection, is one approach used for this purpose. nih.gov

The resulting QSAR model can be used to predict the activity of new butanamide derivatives. The predictive power of a QSAR model is assessed through internal and external validation. ijpsonline.com Key statistical parameters include:

q² (Cross-validated correlation coefficient): An indicator of the internal predictive ability of the model.

pred_r² (Predictive r-squared for the external test set): A measure of how well the model predicts the activity of compounds not used in its development.

A study on 3-amino-N-substituted-4-(substituted phenyl) butanamides yielded a statistically significant 3D-QSAR model with good internal and external predictability, demonstrating the utility of this approach. ijpsonline.com

Table 2: Statistical Validation of a 3D-QSAR Model for Butanamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.67 | Internal cross-validation coefficient, indicating good internal model robustness. |

Data from a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) study on 3-amino-N-substituted-4-(substituted phenyl) butanamides. ijpsonline.com

Such models provide valuable insights into the structural features that are important for biological activity, guiding the design of new compounds with enhanced properties. ijpsonline.com

No Publicly Available Research Found on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly publications, no specific computational or theoretical studies were found for the chemical compound this compound. The requested analysis, which includes molecular docking studies and the computational exploration of reaction mechanisms, appears to have not been published in the available scientific literature.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific discussions on the putative binding interactions or reaction pathways for this compound as outlined in the user's request. The generation of scientifically accurate content for the specified sections and subsections is contingent on the existence of primary research, which is currently absent for this particular molecule.

Further research would be required to be conducted by the scientific community to elucidate the computational and theoretical chemistry of this compound before an article on these specific topics could be written.

Mechanistic Elucidation at the Molecular and Cellular Level Non Clinical Focus

Molecular Basis of Enzyme Inhibition and Activation

Currently, there is a notable lack of specific research in peer-reviewed literature detailing the direct enzyme inhibition or activation activities of 3-(4-Aminophenyl)butanamide. However, the chemical structure of the compound, featuring an aminophenyl group and a butanamide moiety, allows for a theoretical discussion of its potential mechanisms based on the activities of analogous compounds.

Compounds with similar structural features, such as N-(4-aminophenyl)benzamide derivatives, have been investigated as inhibitors of various enzymes. For instance, certain quinoline-based analogues have been designed as inhibitors of DNA methyltransferases (DNMTs), which are crucial for regulating gene expression. nih.gov The aminophenyl moiety in such inhibitors is often critical for forming hydrogen bonds and other interactions within the enzyme's active site. nih.gov Similarly, other complex aminophenyl derivatives have been synthesized and tested for their inhibitory effects on enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net In these cases, the molecular basis of inhibition typically involves the compound fitting into a specific binding pocket of the enzyme, with the amide and amine groups acting as key hydrogen bond donors or acceptors.

The potential for this compound to act as an enzyme modulator would depend on its ability to bind with sufficient affinity and specificity to an enzyme's active or allosteric site. This interaction would be governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions, facilitated by its phenyl ring, amino group, and amide linkage. Without experimental data, any specific enzyme targets for this compound remain speculative.

Interactions with Cellular Components (e.g., proteins, lipids, carbohydrates)

Specific studies on the direct interactions of this compound with cellular components like proteins, lipids, and carbohydrates have not been extensively reported. However, its chemical structure provides a basis for predicting potential interactions.

Proteins: The compound possesses functional groups capable of engaging in various non-covalent interactions with proteins. The primary amine (-NH2) on the phenyl ring and the amide group (-CONH2) can act as hydrogen bond donors and acceptors. The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's structure. Hydrophobic interactions are also possible via the phenyl ring and the butyl portion of the butanamide side chain.

Carbohydrates: Direct, specific interactions with carbohydrates are less predictable without experimental evidence. Such interactions, if they occur, would likely be mediated by hydrogen bonding between the compound's amine and amide groups and the hydroxyl groups of the carbohydrate polymers.

Modulation of Specific Intracellular Signaling Pathways and Gene Expression (e.g., inflammatory cytokine mRNA)

There is no direct evidence in the scientific literature to suggest that this compound modulates specific intracellular signaling pathways or gene expression. The modulation of such complex biological processes typically requires a molecule to interact with a specific cellular target, such as a receptor, kinase, or transcription factor. nih.govresearcher.life

For a compound to affect the expression of inflammatory cytokine mRNA, it would need to interfere with a signaling cascade, such as the NF-κB or MAPK pathways, which are central to inflammation. researcher.life This interference often occurs through the inhibition of key signaling proteins (e.g., kinases). nih.gov While some natural and synthetic compounds can modulate these pathways, the specific targets and mechanisms are highly structure-dependent. nih.gov

Furthermore, changes in gene expression can be effected by molecules that inhibit enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or peptidylarginine deiminase 4 (PAD4). nih.gov For example, depletion or inhibition of PAD4 has been shown to increase the expression of certain p53 target genes, leading to cell cycle arrest. nih.gov Without identified biological targets for this compound, its role in modulating any signaling pathway or gene expression remains unknown.

Role in Chemical Processes (e.g., Corrosion Inhibition Mechanisms)